molecular formula C7H8N2O2S2 B1274097 4-Sulfamoylbenzene-1-carbothioamide CAS No. 56236-74-9

4-Sulfamoylbenzene-1-carbothioamide

Cat. No.: B1274097
CAS No.: 56236-74-9
M. Wt: 216.3 g/mol
InChI Key: HELROTSKXOWDJY-UHFFFAOYSA-N
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Description

4-Sulfamoylbenzene-1-carbothioamide is a chemical compound with the molecular formula C₇H₈N₂O₂S₂ and a molecular weight of 216.28 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a sulfamoyl group and a carbothioamide group attached to a benzene ring.

Scientific Research Applications

4-Sulfamoylbenzene-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

While specific information on the mechanism of action of 4-Sulfamoylbenzene-1-carbothioamide is not available, sulfonamides, which have a similar structure, are known to inhibit the synthesis of folic acid in bacteria, thereby inhibiting their growth .

Safety and Hazards

The safety data sheet for 4-Sulfamoylbenzene-1-carbothioamide indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfamoylbenzene-1-carbothioamide typically involves the reaction of 4-aminobenzenesulfonamide with carbon disulfide under basic conditions. The reaction proceeds as follows:

    Starting Materials: 4-aminobenzenesulfonamide and carbon disulfide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The 4-aminobenzenesulfonamide is dissolved in a suitable solvent, and carbon disulfide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Product Isolation: The product, this compound, is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Sulfamoylbenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine group.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Aminobenzene derivatives.

    Substitution: Nitrobenzene or halogenated benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid: Similar structure but with a carboxylic acid group instead of a carbothioamide group.

    4-Aminobenzenesulfonamide: Precursor in the synthesis of 4-Sulfamoylbenzene-1-carbothioamide.

    Benzene-1,4-dicarbothioamide: Contains two carbothioamide groups attached to the benzene ring.

Uniqueness

This compound is unique due to the presence of both sulfamoyl and carbothioamide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-sulfamoylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S2/c8-7(12)5-1-3-6(4-2-5)13(9,10)11/h1-4H,(H2,8,12)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELROTSKXOWDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388251
Record name 4-sulfamoylthiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56236-74-9
Record name NSC221586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-sulfamoylthiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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